N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline
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Overview
Description
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a chlorophenyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the chlorophenyl and methoxyaniline groups. Common synthetic routes may involve the use of reagents such as sodium azide, cyclohexylamine, and 4-chlorobenzyl chloride under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE include other tetrazole derivatives and compounds with similar structural features, such as:
- N-(4-CHLOROPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- 3-[(4-SUBSTITUTEDPIPERAZIN-1-YL)METHYL]-1H-INDOLE DERIVATIVES
Uniqueness
The uniqueness of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22ClN5O |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclohexyl]-2-methoxyaniline |
InChI |
InChI=1S/C20H22ClN5O/c1-27-18-8-4-3-7-17(18)22-20(13-5-2-6-14-20)19-23-24-25-26(19)16-11-9-15(21)10-12-16/h3-4,7-12,22H,2,5-6,13-14H2,1H3 |
InChI Key |
OABIMSRDWUNIAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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